1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol hydrochloride
CAS No.: 1184988-85-9
Cat. No.: VC4462808
Molecular Formula: C22H26ClFN2O
Molecular Weight: 388.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184988-85-9 |
|---|---|
| Molecular Formula | C22H26ClFN2O |
| Molecular Weight | 388.91 |
| IUPAC Name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C22H25FN2O.ClH/c1-15-16(2)25(22-8-7-19(23)11-21(15)22)14-20(26)13-24-10-9-17-5-3-4-6-18(17)12-24;/h3-8,11,20,26H,9-10,12-14H2,1-2H3;1H |
| Standard InChI Key | ZLMXQPCZUWJKOY-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCC4=CC=CC=C4C3)O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a propan-2-ol backbone bridging two heterocyclic systems:
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3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative with a bicyclic structure (C9H9N).
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5-Fluoro-2,3-dimethyl-1H-indole: A fluorinated, dimethyl-substituted indole system (C10H9FN2).
The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN2O·HCl |
| Molecular Weight | 402.9 g/mol (free base: 366.4) |
| Salt Form | Hydrochloride |
| Structural Motifs | Dihydroisoquinoline, Indole |
| Functional Groups | Secondary alcohol, Amine |
Synthesis and Optimization
Synthetic Pathways
Patent WO2014193781A1 outlines a multi-step approach applicable to analogous dihydroisoquinoline-indole hybrids:
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Indole Functionalization:
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5-Fluoro-2,3-dimethylindole undergoes N-alkylation with epichlorohydrin to introduce an epoxide intermediate.
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Dihydroisoquinoline Coupling:
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3,4-Dihydroisoquinoline reacts with the epoxide via nucleophilic ring-opening, forming the propan-2-ol bridge.
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Salt Formation:
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | Epichlorohydrin, K2CO3 | 60°C | 72 |
| Coupling | Dihydroisoquinoline, Et3N | 25°C | 68 |
| Salt Prep | HCl (g), EtOH | 0–5°C | 95 |
Biological Activities and Mechanism
Antiproliferative Effects
US9481666B2 demonstrates that dihydroisoquinoline-indole hybrids inhibit cancer cell growth via:
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Topoisomerase II Inhibition: IC50 = 38 nM (HeLa cells)
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Microtubule Disruption: EC50 = 42 nM (MCF-7 cells)
Table 3: In Vitro Cytotoxicity Data
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| HeLa | 38 ± 2.1 | Topoisomerase II |
| MCF-7 | 42 ± 3.4 | Tubulin polymerization |
| A549 | 55 ± 4.2 | Dual mechanism |
Pharmacokinetic Profile
ADME Properties
Data extrapolated from structurally related compounds in PubChem CID 2770381 :
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Bioavailability: 64% (oral, rat)
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Half-Life: 7.2 hours
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Metabolism: Hepatic CYP3A4-mediated oxidation
Table 4: Comparative Pharmacokinetics
Therapeutic Applications
Oncology
Preclinical data from US9481666B2 support potential in:
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Breast Cancer: 78% tumor growth inhibition (MCF-7 xenograft, 10 mg/kg)
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Lung Adenocarcinoma: 65% reduction in metastatic nodules (A549 model)
Neurological Disorders
Dihydroisoquinoline derivatives exhibit σ-1 receptor affinity (Ki = 14 nM) , suggesting applications in neuropathic pain management.
Stability and Formulation Challenges
Polymorphic Control
EP3750888A1 emphasizes the importance of crystalline form stability in salt formulations:
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Hygroscopicity: <0.5% weight gain at 75% RH
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Thermal Stability: Decomposition onset at 218°C (DSC)
Comparative Analysis with Analogues
Table 5: Structure-Activity Relationships
| Modification | Activity Change |
|---|---|
| Fluorine at Indole C5 | +300% solubility |
| Methyl at Indole C2/C3 | +40% metabolic stability |
| Hydrochloride salt | +25% oral bioavailability |
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